(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid is a complex organic compound with a unique structure that includes an aminocyclopropyl group
Preparation Methods
The synthesis of (2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the aminocyclopropyl group, followed by its attachment to the formamido and methylpentanoic acid moieties. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include modulation of signaling pathways or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid can be compared with other similar compounds, such as:
4-oxo-1,8-naphthyridine-3-carboxylic acids: These compounds also possess an aminocyclopropyl group and exhibit antibacterial activities.
4-oxoquinoline-3-carboxylic acids: Similar to the naphthyridine derivatives, these compounds have been studied for their antibacterial properties
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2S)-2-[(1-aminocyclopropanecarbonyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)5-7(8(13)14)12-9(15)10(11)3-4-10/h6-7H,3-5,11H2,1-2H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
InChI Key |
VYFZLHAKCPCGKI-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1(CC1)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1(CC1)N |
Origin of Product |
United States |
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